3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound. It features a unique structure that combines multiple pharmacophores, making it a subject of interest in various fields of scientific research. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various substituted phenyl isothiocyanates, followed by cyclization to form the triazolothiadiazole core . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new drugs for treating cancer and other diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes like carbonic anhydrase and cholinesterase, which are involved in critical biological pathways . The compound’s structure allows it to form specific interactions with these enzymes, leading to their inhibition and subsequent biological effects.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles, such as:
- 6-[(4-Fluorophenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-[(4-Fluorophenoxy)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of 3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C18H13FN6OS |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13FN6OS/c1-11-16(24-9-3-2-4-14(24)20-11)17-21-22-18-25(17)23-15(27-18)10-26-13-7-5-12(19)6-8-13/h2-9H,10H2,1H3 |
InChI Key |
ASMJRTKYIKXXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)F |
Origin of Product |
United States |
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